![molecular formula C5H4BrNOS B2421284 N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine CAS No. 89283-98-7](/img/structure/B2421284.png)

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

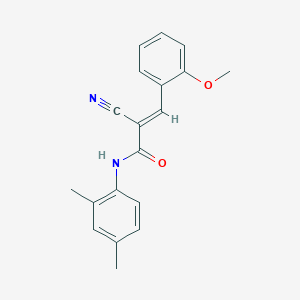

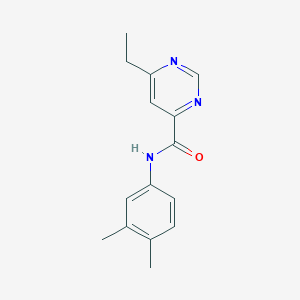

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is a chemical compound with the CAS Number: 89283-98-7 . It has a molecular weight of 206.06 and is also known by its IUPAC name, 3-bromo-2-thiophenecarbaldehyde oxime . This compound is used in scientific research and offers diverse applications due to its unique properties, contributing to breakthroughs in various fields like organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The Inchi Code for N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is 1S/C5H4BrNOS/c6-4-1-2-9-5(4)3-7-8/h1-2H,3H2 . This code provides a standardized way of encoding the molecule’s structure using a short ASCII string.Physical And Chemical Properties Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine is a powder at room temperature . The compound is stored at room temperature and shipped under normal conditions .科学的研究の応用

Organic Synthesis

The compound has been used in the synthesis of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, through Grignard reagent reactions. This process demonstrates its utility in organic chemistry, particularly in the preparation of compounds relevant to pharmaceutical research (W. Min, 2015).

Crystal Structure Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives have been studied for their crystal structures, providing insights into molecular structure, packing, and hydrogen bonding properties. These studies are significant in materials science and crystallography (Savithri Kumar et al., 2019).

Antimicrobial and Anticancer Activity

Research has explored the antimicrobial and anticancer activities of compounds derived from N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine. These studies are vital for developing new therapeutic agents (S. M et al., 2022).

Palladium-Catalyzed Reactions

The compound is involved in palladium-catalyzed reactions like Suzuki cross-coupling, which are pivotal in creating complex organic molecules. These reactions have applications in synthesizing various pharmaceuticals and materials (Komal Rizwan et al., 2021).

Spectrophotometric Analysis

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives have been used in spectrophotometric methods for analyzing chemical compounds, demonstrating their utility in analytical chemistry (M. George et al., 2007).

Photosensitizer for Cancer Treatment

Derivatives of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine have been synthesized and characterized for their properties as photosensitizers in photodynamic therapy, a treatment modality for cancer (M. Pişkin et al., 2020).

Molecular Docking and Drug Design

Studies have also focused on the synthesis and characterization of N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine derivatives for molecular docking, a technique used in drug design and discovery (B. J. Al-Hourani et al., 2016).

特性

IUPAC Name |

(NE)-N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-1-2-9-5(4)3-7-8/h1-3,8H/b7-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOXMASGXILSPY-XVNBXDOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)